Maggiemycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

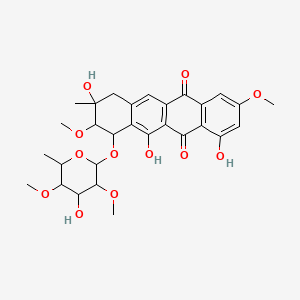

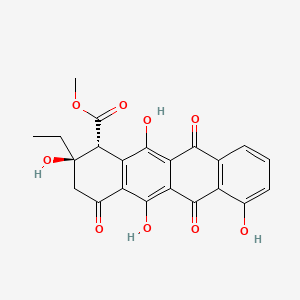

Maggiemycin is a novel anthracyclinone antitumor antibiotic isolated from a culture of an unspeciated Streptomyces strain (ATCC No. 39235). It has shown significant activity against various murine tumor cell lines, including KB, P388, and L1210 . This compound is closely related to another compound, anhydrothis compound, which has demonstrated even greater antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maggiemycin is synthesized through the fermentation of a Streptomyces variant strain PD J566-A21. The process involves fermenting the strain, extracting cellular material with an acidic polar solvent, and filtering . The structures of this compound and related anthracyclinones are proposed based on their ultraviolet-visible, infrared, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectra .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound. The use of bioautography against Bacillus subtilis aids in the preliminary detection of this compound during the production process .

Chemical Reactions Analysis

Types of Reactions: Maggiemycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity. These derivatives are often tested for their efficacy against different tumor cell lines to determine their potential as therapeutic agents .

Scientific Research Applications

Maggiemycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracyclinone antibiotics . In biology, this compound is employed in research on microbial interactions and the production of secondary metabolites . In medicine, it is investigated for its potential as an antitumor agent, with studies focusing on its efficacy against various cancer cell lines . In industry, this compound is explored for its potential use in developing new antibiotics and anticancer drugs .

Mechanism of Action

Maggiemycin exerts its effects by targeting specific molecular pathways involved in tumor cell growth and proliferation. The compound interacts with DNA and inhibits the synthesis of nucleic acids, leading to the suppression of tumor cell division and growth . The presence of the amino sugar residue in this compound is crucial for its bioactivity, as it facilitates the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Maggiemycin is compared with other anthracyclinone antibiotics, such as daunorubicin, doxorubicin, and carminomycin . These compounds share similar structural features and mechanisms of action but differ in their antitumor activity and toxicity profiles. This compound is unique due to its higher activity against certain tumor cell lines and its potential for reduced side effects compared to other anthracyclinones .

List of Similar Compounds:- Daunorubicin

- Doxorubicin

- Carminomycin

- Anhydrothis compound

Properties

CAS No. |

81341-47-1 |

|---|---|

Molecular Formula |

C22H18O9 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

methyl (1R,2R)-2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3/t16-,22+/m0/s1 |

InChI Key |

FCUPTGDGQULLKX-KSFYIVLOSA-N |

SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Isomeric SMILES |

CC[C@]1(CC(=O)C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Canonical SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Key on ui other cas no. |

81341-47-1 |

Synonyms |

maggiemycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

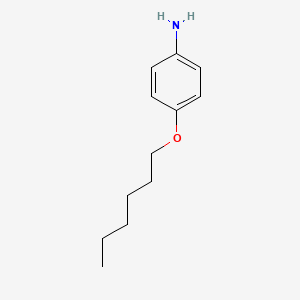

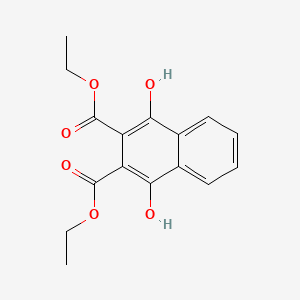

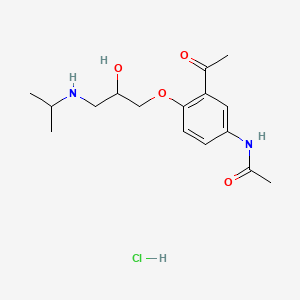

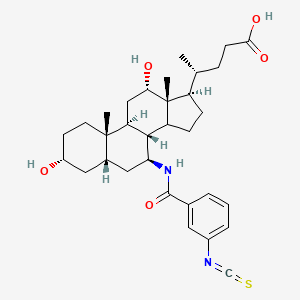

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B1202393.png)

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)